Lipophilicity Differentiation: 4-Amino-2-CF₃ vs. 2-Amino-4-CF₃ Regioisomer
The target compound (CAS 1043962-45-3) exhibits a calculated logP of 4.28880, while the regioisomer tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate (CAS 579474-48-9) has a logP of 4.22940 as reported by the same authoritative database . The difference of ΔlogP = 0.05940 reflects the effect of moving the trifluoromethyl group from the ortho to the para position relative to the carbamate-bearing amine.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.28880 |
| Comparator Or Baseline | tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate (CAS 579474-48-9), logP = 4.22940 |
| Quantified Difference | ΔlogP = +0.05940 (target more lipophilic) |
| Conditions | Calculated logP from Chemsrc database; same prediction method applied to both regioisomers |
Why This Matters
This lipophilicity shift affects pharmacokinetic properties of derived drug candidates, influencing membrane permeability and metabolic clearance in medicinal chemistry programs.
